molecular formula C13H10FNO3S2 B3751257 methyl [(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

methyl [(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B3751257
M. Wt: 311.4 g/mol
InChI Key: BBPWXKHDBKHMNU-UXBLZVDNSA-N
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Description

Methyl [(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a compound belonging to the thiazolidine family, which is known for its diverse biological activities. Thiazolidine derivatives are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds have gained significant attention due to their pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities .

Preparation Methods

The synthesis of methyl [(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate typically involves the reaction of 2-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone derivative. The final step involves esterification with methanol to produce the desired compound .

Industrial production methods for thiazolidine derivatives often employ multicomponent reactions, click chemistry, and green chemistry approaches to enhance selectivity, purity, and yield. These methods also focus on improving the pharmacokinetic properties of the compounds .

Chemical Reactions Analysis

Methyl [(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl [(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activities.

    Biology: It is studied for its antimicrobial and anticancer properties, making it a valuable candidate for drug development.

    Medicine: The compound’s anti-inflammatory and antioxidant activities are explored for potential therapeutic applications in treating various diseases.

    Industry: Thiazolidine derivatives are used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl [(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its biological activity. It can inhibit enzymes, modulate signaling pathways, and interact with cellular receptors, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Methyl [(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate can be compared with other thiazolidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can enhance its pharmacological properties and make it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 2-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3S2/c1-18-11(16)7-15-12(17)10(20-13(15)19)6-8-4-2-3-5-9(8)14/h2-6H,7H2,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPWXKHDBKHMNU-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C(=CC2=CC=CC=C2F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C(=O)/C(=C\C2=CC=CC=C2F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl [(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
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methyl [(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
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methyl [(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
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methyl [(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
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methyl [(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
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methyl [(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

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